2-Phenyl-1-piperidin-3-ylethanone
Overview
Description
“2-Phenyl-1-piperidin-3-ylethanone” is a chemical compound that is part of a collection of unique chemicals provided to early discovery researchers . It has the empirical formula C13H19NO2 and a molecular weight of 221.30 .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1-piperidin-3-ylethanone” is represented by the SMILES string O.O=C(Cc1ccccc1)C2CCCNC2
. This compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“2-Phenyl-1-piperidin-3-ylethanone” is a solid compound with the empirical formula C13H19NO2 and a molecular weight of 221.30 . The compound’s InChI key is ZYXVJGLPWWOVCO-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Studies
2-Phenyl-1-piperidin-3-ylethanone derivatives have been a focal point in synthetic and structural chemistry. The compound's derivatives have been characterized through various spectroscopic techniques and single crystal X-ray diffraction studies, revealing interesting molecular conformations and interactions, including hydrogen bonds and π···π interactions. These findings provide insights into the molecular structure and stability, which are crucial for the development of new materials and drugs. For instance, a study demonstrated the synthesis and detailed structural analysis of a related piperidine derivative, highlighting its thermal stability and potential for further theoretical and experimental investigations (Karthik et al., 2021).
Anticancer Activity
Piperidine derivatives have shown promise in anticancer research, particularly in targeting leukemia cells. By synthesizing and testing various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, researchers have identified compounds with significant antiproliferative activity against human leukemia cells. This research opens pathways for developing new therapeutic agents against cancer, with specific compounds inducing apoptosis in leukemia cells (Vinaya et al., 2011).
Enzyme Inhibition for Drug Discovery
The enzyme inhibitory activity of piperidine derivatives has been extensively studied, with several compounds showing significant inhibition against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These activities are crucial for the development of drugs for neurodegenerative diseases and cancer. Molecular docking studies further elucidate the interaction between these compounds and the enzyme active sites, aiding in the design of more effective inhibitors (Cetin et al., 2021).
Microwave-Assisted Synthesis and Biological Activities
Advancements in synthetic methods have enabled the rapid and efficient synthesis of piperidine derivatives, with microwave-assisted techniques playing a significant role. Such methods have facilitated the production of compounds with potential antibacterial and antifungal activities, showcasing the versatility of piperidine frameworks in developing new antimicrobial agents. This research not only enhances our synthetic capabilities but also contributes to the ongoing battle against microbial resistance (Swarnkar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1-piperidin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHERHUVPIZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperidin-3-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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